(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate
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Overview
Description
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is a complex organic compound with the molecular formula C48H93NO4. It is characterized by the presence of an oxazole ring, a long aliphatic chain, and an ester functional group. This compound is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate typically involves the formation of the oxazole ring followed by esterification. The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The esterification process involves the reaction of the oxazole derivative with docosanoic acid under acidic or basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (2-Henicosyl-4,5-dihydro-4-(carboxymethyl)oxazol-4-yl)methyl docosanoate.
Reduction: Formation of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanol.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and cyclization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a chemical intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane interactions, affecting cell permeability and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Hexadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl hexadecanoate
- (2-Octadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl octadecanoate
Uniqueness
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is unique due to its specific molecular structure, which combines a long aliphatic chain with an oxazole ring and an ester functional group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
93841-70-4 |
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Molecular Formula |
C48H93NO4 |
Molecular Weight |
748.3 g/mol |
IUPAC Name |
[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl docosanoate |
InChI |
InChI=1S/C48H93NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-49-48(43-50,44-52-46)45-53-47(51)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50H,3-45H2,1-2H3 |
InChI Key |
MZMIGGKGVCIIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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